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Compound of Interest

Compound Name: H-Pro-Val-OH

Cat. No.: B1679181

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-Val-OH, chemically known as (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-
carboxylic acid, is a dipeptide composed of the amino acids proline and valine. This technical
guide provides a comprehensive overview of its chemical structure, physicochemical
properties, and known biological activities. It is intended to serve as a valuable resource for
researchers and professionals engaged in peptide chemistry, drug discovery, and related fields.
The unique conformational constraints imposed by the proline residue, coupled with the
hydrophobic nature of valine, make H-Pro-Val-OH an interesting molecule for various scientific
investigations.

Chemical Structure and Identifiers

The chemical structure of H-Pro-Val-OH is characterized by a peptide bond between the
carboxyl group of proline and the amino group of valine. The proline residue's cyclic structure
imparts a significant conformational rigidity to the peptide backbone.

Chemical Structure:

Table 1: Chemical Identifiers for H-Pro-Val-OH
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Identifier Value

(2S)-1-((2S)-2-amino-3-

UPAC Name methylbutanoyl)pyrrolidine-2-carboxylic acid
Molecular Formula C10H18N203

Molecular Weight 214.26 g/mol

CAS Number 20488-27-1

PubChem CID 152307

Canonical SMILES CC(C)C(C(=O)N1CCCCI1C(=0)O)N

InChl Key FIVXGLIPAXHZAS-LURJTMHBSA-N

Physicochemical Properties

The physicochemical properties of H-Pro-Val-OH are crucial for its handling, formulation, and
biological interactions. While extensive experimental data is not readily available in the public
domain, a combination of experimental values for its constituent amino acids and computed
data provides valuable insights.

Table 2: Physicochemical Properties of H-Pro-Val-OH
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Property Value Source

Physical State Solid (Predicted)

Melting Point Not available

Solubility Soluble in water (Predicted)

pKa: (a-COOH of Val) ~2.32 Estimated from Valine[1]
pKaz (a-NHs* of Pro) ~10.60 Estimated from Proline[1]
XLogP3-AA -1.9 Computed

Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor

Count 3 Computed

Topological Polar Surface Area  83.6 A2 Computed

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of H-Pro-Val-
OH. As of the latest literature search, specific experimental spectra for H-Pro-Val-OH are not
publicly available. However, predicted spectra and data from its constituent amino acids can
serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR and 3C NMR spectral data can be used for preliminary identification.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline
ring protons, the a-protons of both amino acid residues, and the isopropyl group of the valine
side chain.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of
the peptide bond and the carboxylic acid, the a-carbons of both residues, and the carbons of
the proline ring and valine side chain.

Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for determining the molecular weight and sequence of
peptides. The expected monoisotopic mass of H-Pro-Val-OH is 214.1317 g/mol .
Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show
characteristic b- and y-ions resulting from the cleavage of the peptide bond.

Biological Activity and Potential Applications

While research specifically targeting H-Pro-Val-OH is limited, studies on related proline-
containing peptides and dipeptides in general suggest several potential areas of biological
activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Proline is a key residue in many known ACE inhibitors.[2] For instance, the tripeptide H-Val-
Pro-Pro-OH is a known inhibitor of ACE, with an ICso of 9 uM.[3][4] This suggests that H-Pro-
Val-OH may also possess ACE inhibitory activity, making it a candidate for further investigation
in the context of cardiovascular research.

Antioxidant Activity

Dipeptides containing proline and hydrophobic amino acids like valine have been reported to
exhibit antioxidant properties.[5] The mechanism of action may involve radical scavenging and
modulation of cellular antioxidant pathways. Further studies are needed to elucidate the
specific antioxidant potential of H-Pro-Val-OH.

Role in Catalysis and as an Enzyme Substrate

H-Pro-Val-OH has been reported to catalyze the Michael addition reaction of acetone to trans-
B-nitrostyrene.[6] It can also serve as a substrate for fibroblast enzymes and prolinase,
indicating its involvement in cellular metabolic processes.[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of H-
Pro-Val-OH. The following sections provide generalized protocols that can be adapted for this
specific dipeptide.
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Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides in a

laboratory setting. The following is a general workflow for the synthesis of H-Pro-Val-OH using
Fmoc chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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